3-(Butylthio)butan-1-amine
Overview
Description
3-(Butylthio)butan-1-amine is an organic compound with the molecular formula C8H19NS. It is a specialty product often used in proteomics research. This compound is characterized by the presence of a butylthio group attached to a butan-1-amine backbone, making it a unique member of the amine family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylthio)butan-1-amine typically involves nucleophilic substitution reactions. One common method is the reaction of butylthiol with butan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the thiol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the final product, such as distillation or recrystallization, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Butylthio)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in substitution reactions where the amine or thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles are typically employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Various substituted amines and thiols depending on the reagents used.
Scientific Research Applications
3-(Butylthio)butan-1-amine is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and the development of new materials.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Butylthio)butan-1-amine involves its interaction with molecular targets through its amine and thiol groups. These functional groups allow it to form covalent bonds with various biomolecules, influencing their structure and function. The pathways involved may include nucleophilic substitution and redox reactions .
Comparison with Similar Compounds
Similar Compounds
Butylamine: A simpler amine with a butyl group attached to the nitrogen atom.
Butanethiol: Contains a thiol group attached to a butane backbone.
Butylthioethanamine: Similar structure but with an ethyl group instead of a butyl group
Uniqueness
3-(Butylthio)butan-1-amine is unique due to the presence of both an amine and a butylthio group, which allows it to participate in a wider range of chemical reactions compared to simpler amines or thiols. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-butylsulfanylbutan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NS/c1-3-4-7-10-8(2)5-6-9/h8H,3-7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOKXMNJUVAMMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(C)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311085 | |
Record name | 3-(Butylthio)-1-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-40-2 | |
Record name | 3-(Butylthio)-1-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Butylthio)-1-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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